![molecular formula C21H20FN3O B2667221 2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034610-86-9](/img/structure/B2667221.png)
2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: FC1=C(C=CC=C1)C1=CC(CCNC2=O)=CC=N1 . This indicates the presence of a fluorophenyl group, an imidazopyridinyl group, and an acetamide group in the molecule .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the searched resources.Wissenschaftliche Forschungsanwendungen
Radiosynthesis for PET Imaging
A study by (Dollé et al., 2008) discussed a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa), useful for in vivo imaging using positron emission tomography (PET). This application is significant in neurodegenerative disorder research.
Affinity and Selectivity for Peripheral Benzodiazepine Receptors
(Fookes et al., 2008) synthesized compounds with high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs). These compounds, including fluoropropoxy and fluoroethoxy substituted derivatives, are important in studying neurodegenerative disorders.
Potential in Neuroinflammation PET Imaging
Research by (Damont et al., 2015) synthesized novel pyrazolo[1,5-a]pyrimidines with high affinity for the translocator protein 18 kDa (TSPO). These compounds are recognized as biomarkers of neuroinflammatory processes and are promising for in vivo PET-radiotracers in neuroinflammation.
Inhibitory and Anticancer Activities
A study by (Fallah-Tafti et al., 2011) explored N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. This indicates potential applications in cancer treatment.
Studies on Metabolic Stability
(Stec et al., 2011) focused on improving metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. This is crucial for the development of more stable and effective therapeutic agents.
Anti-Lung Cancer Activity
The work by (Hammam et al., 2005) synthesized fluoro-substituted compounds showing anti-lung cancer activity. This presents a novel approach in developing treatments for lung cancer.
Fluorescence Applications
(Velázquez-Olvera et al., 2012) studied the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, indicating their potential use as biomarkers and photochemical sensors.
Food Carcinogen Synthesis
(Lindström, 1995) focused on the synthesis of a food carcinogen, demonstrating the relevance in food safety and carcinogenic studies.
MRSA Inhibitors
Research by (Chaudhari et al., 2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives as promising Methicillin Resistant Staphylococcus aureus (MRSA) inhibitors. This holds significance in the field of antimicrobial resistance.
Cancer Imaging with TSPO PET Ligands
(Tang et al., 2013) discovered a novel TSPO ligand with enhanced affinity, suitable for molecular imaging of TSPO-expressing cancers. This is crucial for cancer diagnostics.
Safety And Hazards
The compound is classified under storage class code 11, which denotes combustible solids . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-4,7-10,14H,5-6,11-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHMUHPWTVOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.